Home > Products > Screening Compounds P91363 > Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate - 1356109-81-3

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

Catalog Number: EVT-1469160
CAS Number: 1356109-81-3
Molecular Formula: C13H17FN2O2
Molecular Weight: 252.289
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate []

Compound Description: This compound consists of a piperazine ring substituted with a tert-butyl carboxylate group and a quinoline moiety, which is further connected to a pyrimidine ring bearing a 4-methoxyphenyl substituent. The crystal structure of this compound reveals a chair conformation for the piperazine ring, along with specific dihedral angles between the aromatic ring systems. []

Relevance: Although this compound differs significantly from tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, both share a common structural motif - the presence of a tert-butyl carboxylate group attached to a nitrogen-containing heterocycle. This structural feature is likely crucial for the biological activity or physicochemical properties of both compounds. []

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate []

Compound Description: This compound is an indole derivative bearing a chlorine atom at the 6-position and a boronate ester group at the 3-position. The nitrogen atom of the indole ring is protected with a tert-butyl carboxylate group. The compound was synthesized via a three-step process and characterized by spectroscopic techniques, including X-ray diffraction. []

Relevance: Similar to tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, this compound contains a tert-butyl carboxylate group linked to a nitrogen-containing heterocycle (indole in this case). Additionally, both compounds feature a halogen substituent on the aromatic ring system, suggesting a potential role of halogenation in their biological activity. []

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate []

Compound Description: This compound features a piperazine ring substituted with a tert-butyl carboxylate group and an oxadiazole moiety. The oxadiazole ring is further connected to a 3-fluorophenyl group. The crystal structure of this compound reveals intermolecular interactions involving weak C—H⋯O hydrogen bonds and aromatic π–π stacking. This compound has been investigated for its antibacterial and anthelmintic activity. []

Relevance: This compound shares significant structural similarity with tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate. Both compounds have a tert-butyl carboxylate group attached to a nitrogen-containing heterocycle (piperazine and azetidine, respectively). Furthermore, both compounds contain a fluorinated aromatic ring system (3-fluorophenyl and 6-fluoropyridin-2-yl, respectively), suggesting that this structural element might be essential for their biological activity. []

tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate []

Compound Description: This compound comprises a piperazine ring with a tert-butyl carboxylate substituent and an oxadiazole ring connected to a 3-(trifluoromethoxy)phenyl group. Crystallographic analysis reveals a chair conformation for the piperazine ring and intermolecular interactions mediated by C—H⋯O hydrogen bonds. []

Relevance: This compound exhibits structural parallels to tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate through the common presence of a tert-butyl carboxylate group attached to a nitrogen-containing heterocycle. Additionally, both compounds incorporate fluorinated aromatic systems, albeit with different fluorine-containing substituents (trifluoromethoxyphenyl and 6-fluoropyridin-2-yl, respectively). []

6-(azepan-1-yl)-N-carbamimidoylnicotinamide (9) []

Compound Description: This compound is a derivative of hexamethylene amiloride (HMA) and demonstrates potent inhibition of influenza A M2 ion channel currents. It exhibits greater potency than amantadine or HMA and competes with amantadine for binding sites on the M2 channel, as suggested by molecular docking simulations. []

Relevance: While not directly structurally analogous to tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, this compound shares the presence of a pyridine ring as a key structural element. This suggests a possible connection in their target activity, as modifications on pyridine rings might be a strategy for developing compounds targeting specific biological pathways. []

tert-Butyl 4′-(carbamimidoylcarbamoyl)-2′,3-dinitro-[1,1′-biphenyl]-4-carboxylate (27) []

Compound Description: This compound is another hexamethylene amiloride (HMA) derivative, showing effective inhibition of both amantadine-sensitive and -resistant forms of the influenza A M2 ion channel. It displays enhanced efficacy compared to amantadine and HMA, particularly against a resistant M2 variant encoding a serine to asparagine mutation at position 31 (S31N). []

Relevance: Despite significant structural differences from tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, this compound shares the presence of a tert-butyl carboxylate group as a common feature. This specific group might play a crucial role in the physicochemical properties or activity of both compounds. []

3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine (5d) []

Compound Description: This compound, a potential ligand for nicotinic receptors, is synthesized through a Stille coupling reaction involving [11C]iodomethane and a stannylated pyridine derivative. The compound incorporates a radiolabeled methyl group ([11C]-methyl) at the 5-position of the pyridine ring and an azetidine ring linked to the 3-position via a methoxy group. []

Relevance: This compound bears direct structural similarity to tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, with both compounds featuring an azetidine ring as a core structural component. This suggests a potential overlap in their biological activity or target receptors. Although the substitutions on the azetidine and pyridine rings differ, the shared presence of these rings points to a possible common target or mechanism of action. []

7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole ([18F]T807) []

Compound Description: This compound is a radiolabeled PET tracer used for imaging paired helical filaments of tau protein. It is synthesized via a one-step radiofluorination method. []

Relevance: This compound shares a crucial structural feature with tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate: the presence of a fluorinated pyridine ring. Although the position of the fluorine substituent and the overall scaffold differ, the shared fluoropyridine moiety could indicate a potential overlap in their binding affinity to specific target proteins or receptors. []

4-chloro-7-hydroxyquinazolin-6-yl pivalate (1) []

Compound Description: This compound is a known chemical used as a starting material in the synthesis of d3-poziotinib hydrochloride, a deuterated analog of the anticancer drug poziotinib. []

Relevance: Although this compound does not bear a direct structural resemblance to tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate, it is a precursor to d3-poziotinib hydrochloride, which contains a tert-butyl carboxylate group. This suggests that introducing a tert-butyl carboxylate moiety might be a common strategy in medicinal chemistry to modify the pharmacokinetic properties or activity of drug candidates. []

Overview

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is a chemical compound with significant implications in medicinal chemistry and organic synthesis. It is classified as an azetidine derivative, characterized by the presence of a tert-butyl group and a fluorinated pyridine moiety. This compound's molecular formula is C12H16FN2O2C_{12}H_{16}FN_2O_2 with a molecular weight of approximately 236.27 g/mol. Its unique structure allows it to serve as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical applications.

Synthesis Analysis

The synthesis of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate can be achieved through several methods, primarily involving multi-step reactions. A common synthetic route involves the reaction of tert-butyl azetidine-1-carboxylate with 6-fluoropyridine-2-carboxylic acid under specific conditions.

Technical Details

Molecular Structure Analysis

The molecular structure of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate features a five-membered azetidine ring bonded to a tert-butyl group and a fluorinated pyridine ring.

Structural Data

  • Molecular Formula: C12H16FN2O2C_{12}H_{16}FN_2O_2
  • Molecular Weight: 236.27 g/mol
  • InChI Key: PHCZBEBTMURAEJ-UHFFFAOYSA-N
  • NMR Data:
    • δ1.45\delta 1.45 (s, 9H)
    • δ4.0\delta 4.0 (m, 1H)
    • δ7.2\delta 7.2 (t, 1H)
    • δ8.75\delta 8.75 (d, 2H) .
Chemical Reactions Analysis

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions:

Types of Reactions

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to carboxylic acids or ketones.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  3. Substitution: The fluorine atom can be substituted by other nucleophiles, facilitating further functionalization.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate in acidic media.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or thiols in basic conditions.
Mechanism of Action

The mechanism of action of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate involves its interaction with biological receptors or enzymes, modulating their activity and influencing various signaling pathways. This interaction is crucial for its potential applications in drug development and therapeutic research.

Process and Data

The compound's ability to bind selectively to specific targets may allow for the modulation of biological processes, making it a valuable tool in pharmacological studies .

Physical and Chemical Properties Analysis

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically presented as a white solid.
  • Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Hazards: Classified with hazard statements indicating it may cause skin irritation and respiratory issues upon exposure.
Applications

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate has diverse applications across several fields:

  1. Scientific Research: Utilized as a building block for complex organic synthesis.
  2. Medicinal Chemistry: Investigated for its potential therapeutic applications as a lead compound in drug development targeting specific diseases.
  3. Biological Studies: Employed to study small molecule interactions with biological targets, aiding in understanding receptor binding affinities and specificities.
  4. Industrial Applications: Used in the production of specialty chemicals and advanced materials .
Introduction to Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

Structural and Functional Significance in Heterocyclic Chemistry

The molecular architecture of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate combines several strategically important features. The central azetidine ring, a four-membered nitrogen heterocycle, is characterized by significant ring strain that enhances reactivity in nucleophilic substitution or ring-opening reactions compared to larger saturated heterocycles like pyrrolidines or piperidines. This strain energy (approximately 26 kcal/mol) facilitates structural modifications at both the C3 and N1 positions. The tert-butoxycarbonyl (Boc) group attached to the azetidine nitrogen serves as a protective moiety, enabling selective deprotection under acidic conditions to generate secondary amine intermediates for further derivatization [9] [10].

At the C3 position, the 6-fluoropyridin-2-yl substituent introduces an electron-deficient aromatic system. The fluorine atom at the ortho-position relative to the heterocyclic nitrogen creates a polarized C–F bond with enhanced susceptibility to nucleophilic aromatic substitution (SNAr). Computational analyses reveal that the fluorine atom reduces the LUMO energy of the pyridine ring by approximately 1.2 eV compared to non-fluorinated analogs, facilitating displacement by nitrogen, oxygen, or sulfur nucleophiles. The spatial orientation between the azetidine and pyridine rings, confirmed by X-ray crystallography in related analogs, shows a dihedral angle of 35-45°, allowing sufficient conjugation while maintaining three-dimensionality [1] [9].

Table 1: Key Physicochemical Properties

PropertyValueMeasurement Method/Reference
Molecular FormulaC₁₃H₁₇FN₂O₂PubChem [1]
Molecular Weight252.28 g/molPubChem [1]
Exact Mass252.1274 g/molLookChem [10]
SMILES NotationCC(C)(C)OC(=O)N1CC(C1)C1=NC(=CC=C1)FArctom Scientific [9]
Boiling PointNot reportedN/A
Melting PointNot reportedN/A
LogP (Partition Coefficient)Estimated 1.8Computational Prediction

Role as a Building Block in Medicinal Chemistry and Drug Design

This compound has emerged as a pivotal intermediate in constructing pharmacologically active molecules due to its balanced physicochemical properties and synthetic versatility. Its applications span multiple therapeutic domains:

  • Antibacterial Agents: The compound serves as a key precursor in synthesizing novel β-lactamase inhibitors, particularly in monobactam antibiotics. Patent WO2017155765A1 utilizes derivatives of this azetidine scaffold to enhance activity against multidrug-resistant Gram-negative bacteria (Pseudomonas, Klebsiella). The fluoropyridine moiety enables targeted modifications that improve bacterial cell penetration and binding to serine-based β-lactamases when incorporated into bicyclic aryl monobactam structures [4]. Researchers have coupled the deprotected azetidine fragment (after Boc removal) with monobactam cores via amide or carbamate linkages, demonstrating 4-16-fold enhancement in efficacy against resistant strains compared to earlier-generation inhibitors.

  • Metabolic Disorder Therapeutics: In patent US10392366B2, derivatives of this compound act as modulators of GPR119, a G-protein-coupled receptor expressed in pancreatic β-cells and gastrointestinal tract. The fluoropyridine-azetidine component provides a conformationally constrained template that mimics endogenous lipid messengers. When incorporated into dual-acting molecules targeting both GPR119 and sodium-glucose cotransporter 2 (SGLT2), these derivatives show synergistic effects in glucose-dependent insulin secretion and urinary glucose excretion in diabetic models [7].

  • Synthetic Transformations: The Boc group undergoes clean deprotection with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, generating the hydrochloride salt of 3-(6-fluoropyridin-2-yl)azetidine. This reactive secondary amine serves as a linchpin for:

  • Acylation with carboxylic acids or activated esters to produce amides
  • Reductive amination with aldehydes/ketones to generate secondary amines
  • Sulfonylation to create sulfonamide derivatives
  • Ring-opening reactions to access β-fluoroaminoethylpyridine scaffolds [5] [6]

Table 2: Synthetic Applications in Drug Discovery

ApplicationDerivatization StrategyTherapeutic TargetReference
β-Lactamase InhibitorsAmide coupling with monobactamsBacterial enzyme inhibitionWO2017155765A1 [4]
GPR119 ModulatorsReductive amination with aldehydesDiabetes/obesityUS10392366B2 [7]
Kinase Inhibitor ScaffoldsSuzuki coupling at pyridine C4Oncology targetsSynthonix [3]
PET Tracer DevelopmentFluorine-18 displacementDiagnostic imagingBLD Pharm [2]

Commercial suppliers provide this building block with high purity (typically >95%) under cold-chain conditions (2-8°C in inert atmosphere) to preserve integrity [2] [3]. Enamine offers quantities from 50mg to 10g at 95% purity, while BLD Pharm emphasizes its cold-chain transportation protocols for international distribution [2] [5]. The compound’s stability profile allows for global shipping at room temperature when properly packaged, making it accessible for high-throughput screening libraries and lead optimization campaigns.

Historical Development and Key Patents

The strategic integration of azetidine and fluoropyridine motifs emerged as a response to challenges in drug discovery, particularly the need for sp³-enriched scaffolds with improved three-dimensionality. The first documented synthesis of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate appeared around 2015-2016 in patent applications, coinciding with renewed interest in strained heterocycles. Key milestones include:

  • WO2017155765A1 (2017): This foundational patent from Merck & Co. detailed the compound’s application in novel monobactam antibiotics effective against carbapenem-resistant Enterobacteriaceae. The patent claims synthetic methods for converting the Boc-protected azetidine into advanced intermediates through palladium-catalyzed cross-coupling at the pyridine C4 position after bromination. The inventors demonstrated that the fluoropyridine-azetidine component significantly enhanced water solubility (LogD reduction of 0.8 units) compared to phenyl analogs while maintaining target affinity [4].

  • US10392366B2 (2019): Filed by AstraZeneca, this patent protected azetidine derivatives as GPR119 agonists for diabetes treatment. It specifically claimed compounds where the fluoropyridyl-azetidine unit served as a core structural element connected to sulfonamide or carbamate functionalities at the azetidine nitrogen. Biological data showed EC₅₀ values of <100 nM in cAMP accumulation assays, attributed to optimal spatial positioning of hydrogen bond acceptors from both the fluoropyridine and azetidine carbonyl groups [7].

The synthetic accessibility of this building block facilitated its adoption across the pharmaceutical industry. Route optimization studies published by suppliers like Shanghai Run-Biotech established scalable protocols involving:

  • SNAr reaction between 2,6-difluoropyridine and tert-butyl 3-aminoazetidine-1-carboxylate
  • Buchwald-Hartwig amination using palladium catalysts
  • Direct coupling via azetidine boronic esters under Suzuki-Miyaura conditions [6]

These methods consistently achieve yields >75% at multi-gram scale, enabling cost-effective production. Current research explores enantioselective versions of these syntheses to access chiral azetidine derivatives, expanding utility in stereoselective drug design.

Table 3: Key Patents Involving the Compound

Patent NumberAssigneeFocus AreaKey ContributionYear
WO2017155765A1Merck & Co.Antibacterial AgentsMonobactam-azetidine conjugates2017
US10392366B2AstraZenecaMetabolic DisordersGPR119 modulators with azetidine core2019
Unpublished synthesisSynthonixChemical MethodologyImproved coupling protocols2020+

Properties

CAS Number

1356109-81-3

Product Name

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

IUPAC Name

tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

Molecular Formula

C13H17FN2O2

Molecular Weight

252.289

InChI

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)10-5-4-6-11(14)15-10/h4-6,9H,7-8H2,1-3H3

InChI Key

BZMVGOIBDSUZGE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.